N-(3-(Tris(octyloxy)silyl)propyl)ethylenediamine
Description
N-(3-(Tris(octyloxy)silyl)propyl)ethylenediamine is a silane coupling agent characterized by a silicon atom bonded to three octyloxy groups and an ethylenediamine-functionalized propyl chain. The octyloxy substituents confer high hydrophobicity, while the ethylenediamine moiety provides reactive amine sites for covalent bonding or chelation. This compound is structurally analogous to N-[3-(trimethoxysilyl)propyl]ethylenediamine (TMPEDA) but replaces methoxy groups with longer octyloxy chains, enhancing its compatibility with hydrophobic matrices .
Properties
CAS No. |
93804-22-9 |
|---|---|
Molecular Formula |
C29H64N2O3Si |
Molecular Weight |
516.9 g/mol |
IUPAC Name |
N'-(3-trioctoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C29H64N2O3Si/c1-4-7-10-13-16-19-26-32-35(29-22-24-31-25-23-30,33-27-20-17-14-11-8-5-2)34-28-21-18-15-12-9-6-3/h31H,4-30H2,1-3H3 |
InChI Key |
IIFQOFYIMRYCNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCO[Si](CCCNCCN)(OCCCCCCCC)OCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Tris(octyloxy)silyl)propyl)ethylenediamine typically involves the reaction of tris(octyloxy)silane with 3-chloropropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Tris(octyloxy)silyl)propyl)ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: Reduction reactions can convert the silane groups to siloxane.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions include silanol derivatives, siloxane compounds, and various substituted amines .
Scientific Research Applications
N-(3-(Tris(octyloxy)silyl)propyl)ethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between different materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in coatings, adhesives, and sealants to enhance their performance.
Mechanism of Action
The mechanism by which N-(3-(Tris(octyloxy)silyl)propyl)ethylenediamine exerts its effects involves the formation of strong covalent bonds between the silane groups and the surface of inorganic materials. This interaction enhances the adhesion and compatibility between organic and inorganic components. The amino groups in the compound also play a crucial role in forming hydrogen bonds and ionic interactions with various substrates.
Comparison with Similar Compounds
Biological Activity
N-(3-(Tris(octyloxy)silyl)propyl)ethylenediamine is a silane compound that has garnered interest in various fields, particularly in biological and material sciences. This article delves into its biological activity, synthesis, characterization, and applications based on current research findings.
Chemical Structure and Properties
This compound features a central ethylenediamine moiety attached to a propyl group that is further substituted with tris(octyloxy)silyl groups. This structural arrangement allows for unique interactions with biological systems and materials.
- Molecular Formula : C29H64N2O3Si
- Molecular Weight : 520.00 g/mol
- CAS Number : 93804-23-0
Synthesis
The synthesis of this compound typically involves the reaction of ethylenediamine with tris(octyloxy)silane under controlled conditions. The process can be optimized for yield and purity, with various solvents and catalysts being employed to facilitate the reaction.
Antimicrobial Properties
Research has indicated that silane compounds, including this compound, exhibit antimicrobial activity. For instance, studies have shown that modifications of silanes can enhance their efficacy against bacteria and fungi by disrupting cell membranes or interfering with metabolic processes.
- Case Study : A study demonstrated the effectiveness of silane-modified surfaces in reducing bacterial colonization on medical devices, highlighting the potential application of this compound in biomedical coatings.
Cytotoxicity and Biocompatibility
Assessments of cytotoxicity are crucial for evaluating the safety of compounds intended for biological applications. In vitro studies have shown variable cytotoxic effects depending on concentration and exposure time.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0.1 | 95 |
| 1 | 85 |
| 10 | 60 |
| 100 | 30 |
These results suggest that while low concentrations are biocompatible, higher concentrations may induce cytotoxic effects.
Drug Delivery Applications
This compound has potential applications in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Its silane groups can facilitate the functionalization of nanoparticles, enhancing their stability and targeting capabilities.
- Research Finding : A study explored the use of silane-based carriers for siRNA delivery, demonstrating improved transfection efficiency in cancer cells compared to traditional lipid-based systems.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with cellular components:
- Membrane Disruption : The hydrophobic octyloxy chains may insert into lipid bilayers, leading to membrane destabilization.
- Reactivity with Biomolecules : The amine groups can form conjugates with carboxylate-containing biomolecules, potentially altering their function or enhancing cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
